Ortho-Chlorine vs. Para-Chlorine Substitution: Lipophilicity (LogP) Comparison
Ethyl 3-(2-chlorophenyl)but-2-enoate (ortho-isomer) exhibits a computed logP of 3.31, compared to a computed XLogP3-AA of 3.8 for the para-chloro isomer ethyl 3-(4-chlorophenyl)but-2-enoate [1]. This represents a ΔlogP of -0.49, indicating that the ortho-isomer is measurably less lipophilic than the para-isomer. The difference arises from the proximity of the chlorine to the ester-bearing alkenyl chain, which alters the overall dipole moment and solvation properties. This difference is relevant for chromatographic retention, membrane permeability predictions, and partitioning behavior in biphasic reaction systems.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.31 (Chemsrc computed) |
| Comparator Or Baseline | Ethyl 3-(4-chlorophenyl)but-2-enoate (CAS 81187-86-2): XLogP3-AA = 3.8 (PubChem) |
| Quantified Difference | ΔLogP = -0.49 (ortho less lipophilic than para) |
| Conditions | Computed values: Chemsrc LogP vs. PubChem XLogP3-AA; note different computational methods |
Why This Matters
This measurable lipophilicity difference enables chromatographic separation of regioisomers and allows rational selection of the appropriate isomer for target compound design based on desired logD properties.
- [1] PubChem. Ethyl (E)-3-(4-chlorophenyl)-2-butenoate (CID 1478889). XLogP3-AA: 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/1478889 View Source
